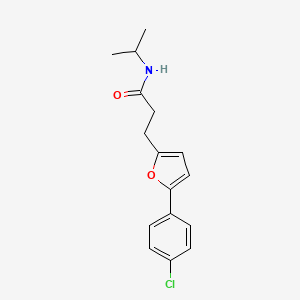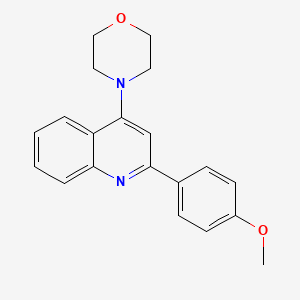
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropyl isocyanate+2-methoxy-5-methylphenylamine→this compound
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are structurally similar to 1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)urea, including:
- 1-Cyclopropyl-3-(2-ethylphenyl)urea
- 1-Cyclopropyl-3-(2,6-dimethylphenyl)urea
- 1-(3-chloropropyl)-3-(2-methoxy-5-methylphenyl)urea
- 1-Isopropyl-3-(2-methoxy-5-methylphenyl)urea
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropyl group. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
197456-35-2 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2-methoxy-5-methylphenyl)urea |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-6-11(16-2)10(7-8)14-12(15)13-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H2,13,14,15) |
Clave InChI |
FOUPJEMFHNJTGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


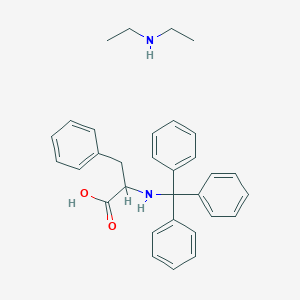
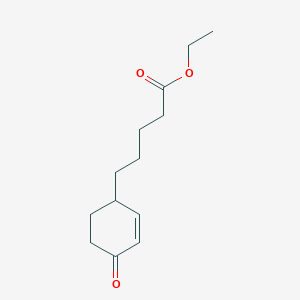

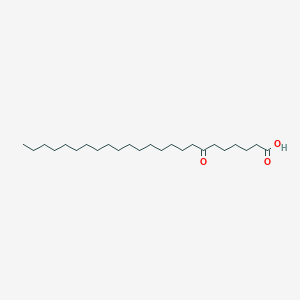

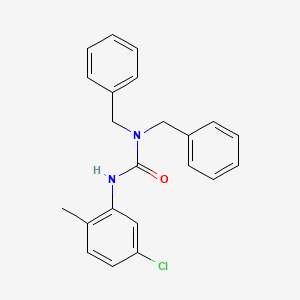
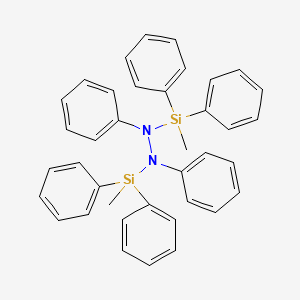

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

